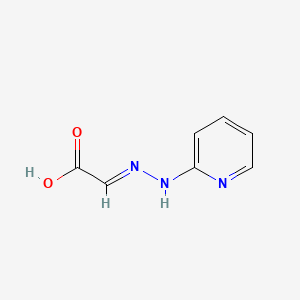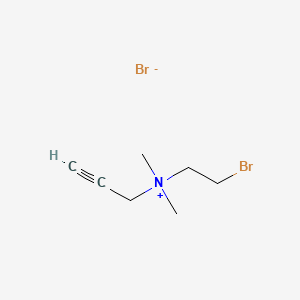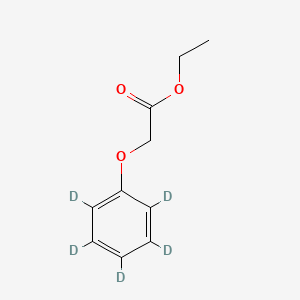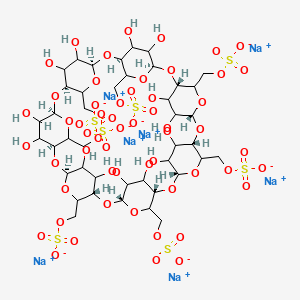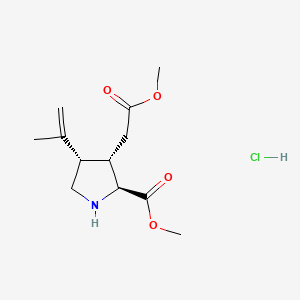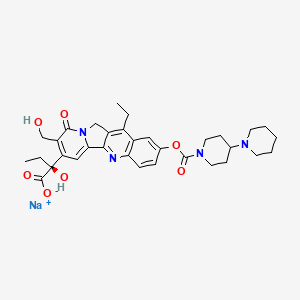
Irinotecan carboxylate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irinotecan Carboxylate Sodium Salt is a DNA topoisomerase inhibitor . It is a derivative of camptothecin that inhibits the action of topoisomerase I . Irinotecan prevents the religation of the DNA strand by binding to the topoisomerase I-DNA complex, causing double-strand DNA breakage and cell death .
Molecular Structure Analysis
The molecular formula of Irinotecan Carboxylate Sodium Salt is C33H39N4NaO7 . Its molecular weight is 626.68 . The structure of Irinotecan Carboxylate Sodium Salt is complex due to the involvement of many enzymes and transporters .Chemical Reactions Analysis
Irinotecan Carboxylate Sodium Salt is the carboxylate form of Irinotecan . It is converted to its active metabolite, SN-38, by carboxylesterase . This conversion is influenced by environmental and genetic factors .Physical and Chemical Properties Analysis
Irinotecan is a hydrophilic compound with a large volume of distribution . At physiological pH, Irinotecan and its active metabolite SN-38 are present in two pH-dependent equilibrium isoforms .Applications De Recherche Scientifique
Analyse complète des applications de l'irinotecan carboxylate de sodium
L'this compound est un dérivé hydrosoluble du médicament de chimiothérapie irinotecan, utilisé dans le traitement de divers cancers. Voici une analyse détaillée de ses applications de recherche scientifique dans différents domaines.
Oncologie : Efficacité du traitement du cancer : L'irinotecan est principalement utilisé dans le traitement du cancer colorectal, ainsi que du cancer du pancréas et du cancer du poumon. Il fonctionne en inhibant la topoisomérase I, une enzyme essentielle à la réplication de l'ADN, conduisant à la mort cellulaire . La forme de sel de sodium permet une administration et une manipulation plus faciles en milieu clinique.
Pharmacocinétique : Surveillance des taux de médicaments : La pharmacocinétique de l'irinotecan, y compris sa forme de sel de sodium, est complexe en raison de sa conversion rapide dans la circulation et de l'implication de diverses enzymes et transporteurs . La recherche dans ce domaine se concentre sur la surveillance des taux de médicaments chez les patients afin d'optimiser la posologie et de minimiser les effets secondaires.
Pharmacogénique : Médecine personnalisée : La recherche pharmacogénique vise à personnaliser le traitement par l'irinotecan en fonction des profils génétiques. Les variantes des gènes codant pour les enzymes et les transporteurs de métabolisation des médicaments peuvent prédire la toxicité et l'efficacité des médicaments, conduisant à des traitements plus personnalisés .
Chimie analytique : Quantification des médicaments : En chimie analytique, des méthodes sont développées pour la quantification de l'irinotecan dans les formes pharmaceutiques et les échantillons biologiques. Une étude récente a proposé une méthode spectrophotométrique à cette fin, qui est simple, rapide et rentable .
Toxicologie : Profils de sécurité et d'effets secondaires : Les études toxicologiques évaluent les profils de sécurité et d'effets secondaires de l'irinotecan. La recherche dans ce domaine aide à identifier les toxicités graves et imprévisibles, telles que la cystite hémorragique, associées à son utilisation .
Mécanisme D'action
Target of Action
Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .
Pharmacokinetics
The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .
Result of Action
The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
Action Environment
The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
Safety and Hazards
Orientations Futures
Irinotecan has undergone extensive clinical evaluation since its approval in the United States in 1996 . The focus of development has evolved from evaluation of single-agent activity in refractory disease settings to evaluation of front-line irinotecan-based combination chemotherapy regimens and integration of irinotecan into combined modality regimens . Future research is expected to continue to explore the pharmacology, metabolism, mechanisms of resistance, and molecular determinants of response to Irinotecan .
Analyse Biochimique
Biochemical Properties
Irinotecan Carboxylate Sodium Salt interacts with the enzyme topoisomerase I . It is converted in vivo by carboxylesterase to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This interaction inhibits the re-ligation process of the DNA strands, leading to DNA damage and cell death .
Cellular Effects
The effects of Irinotecan Carboxylate Sodium Salt on cells are profound. It interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . It has been shown to have superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Molecular Mechanism
The molecular action of Irinotecan Carboxylate Sodium Salt occurs by trapping a subset of topoisomerase -1-DNA cleavage complexes . One Irinotecan molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .
Temporal Effects in Laboratory Settings
The metabolism of Irinotecan Carboxylate Sodium Salt is complex and characterized by large interindividual pharmacokinetic variability . The conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min .
Dosage Effects in Animal Models
In animal models, the anti-tumor effects of Irinotecan Carboxylate Sodium Salt were markedly superior to those of the CPT-11 injection group in all four xenograft models
Metabolic Pathways
Irinotecan Carboxylate Sodium Salt undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
The transport and distribution of Irinotecan Carboxylate Sodium Salt within cells and tissues are influenced by various drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter . These proteins are present on the bile canalicular membrane and play a significant role in the elimination of the drug .
Subcellular Localization
It is known that the active form of the drug, SN-38, interacts with the enzyme topoisomerase I, which is located in the cell nucleus .
Propriétés
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
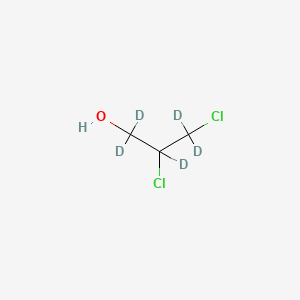
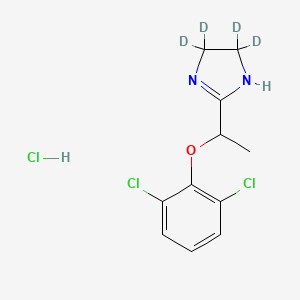
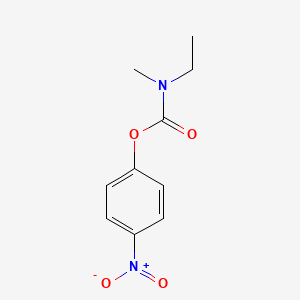
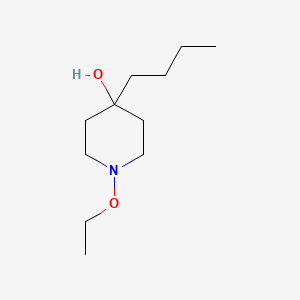
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
